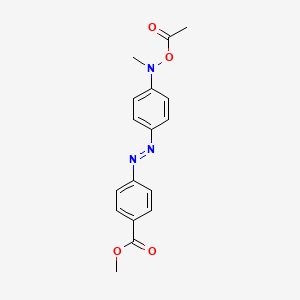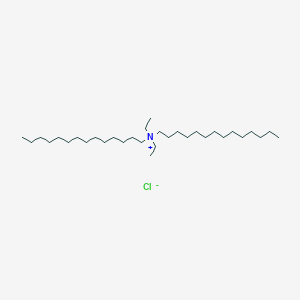
2-Cyclohexylpropane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylpropane-2-peroxol is an organic peroxide compound with the molecular formula C9H18O2. It is characterized by a cyclohexyl group attached to a propane backbone with a peroxol functional group. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclohexylpropane-2-peroxol can be synthesized through the reaction of cyclohexylmagnesium bromide with acetone peroxide. The reaction typically occurs under controlled conditions to ensure the stability of the peroxide group. The process involves the following steps:
- Preparation of cyclohexylmagnesium bromide by reacting cyclohexyl bromide with magnesium in dry ether.
- Reaction of cyclohexylmagnesium bromide with acetone peroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexylpropane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclohexylpropane derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexylpropane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylpropane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidation of cellular components, disruption of metabolic pathways, and potential antimicrobial effects. The compound’s reactivity is primarily due to the presence of the peroxide group, which can undergo homolytic or heterolytic cleavage.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexylmethyl peroxide
- Cyclohexyl ethyl peroxide
- Cyclohexyl isopropyl peroxide
Uniqueness
2-Cyclohexylpropane-2-peroxol is unique due to its specific structure, which combines the stability of the cyclohexyl group with the reactivity of the peroxide group. This combination makes it a versatile compound for various chemical reactions and applications. Its ability to generate reactive oxygen species also distinguishes it from other similar compounds, making it valuable in research and industrial processes.
Propiedades
Número CAS |
54807-80-6 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-hydroperoxypropan-2-ylcyclohexane |
InChI |
InChI=1S/C9H18O2/c1-9(2,11-10)8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3 |
Clave InChI |
LTDGYXDZHCEWMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCCCC1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
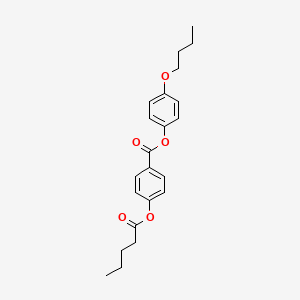
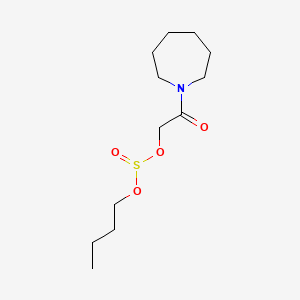
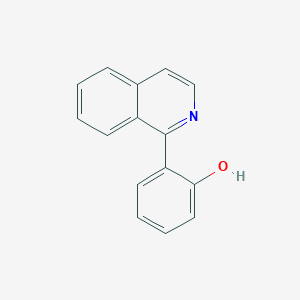

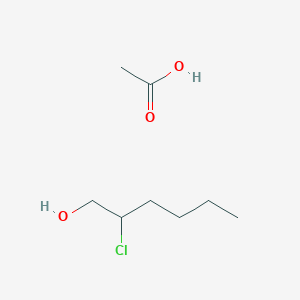


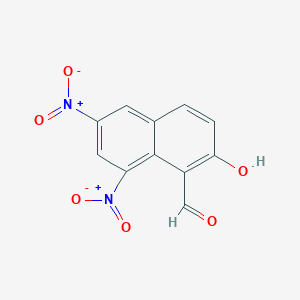

![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
